Papyracillic acid

Descripción general

Descripción

El ácido papyracílico es una fitotoxina producida por el hongo Ascochyta agropyrina var. nana. Ha sido estudiado por su potencial como bioherbicida y su actividad contra diversas plagas y patógenos . Este compuesto ha despertado interés debido a su estructura química única y sus actividades biológicas.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La preparación del ácido papyracílico implica varias rutas sintéticas. Un método incluye el uso de una vía multienzimática que permite la conversión de furanos hidroxilados a productos espirocíclicos . Este proceso involucra una combinación de cloroperoxidasa, una oxidasa y una alcohol deshidrogenasa en una cascada de reacción de una sola olla.

Métodos de producción industrial

La síntesis de sus derivados y análogos para fines de investigación a menudo implica técnicas de síntesis química que se pueden ampliar para una producción mayor .

Análisis De Reacciones Químicas

Tipos de reacciones

El ácido papyracílico experimenta diversas reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Estas reacciones son esenciales para modificar el compuesto para mejorar su actividad biológica o para crear derivados para estudios posteriores .

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones que involucran ácido papyracílico incluyen agentes oxidantes, agentes reductores y diversos catalizadores. Las condiciones para estas reacciones típicamente involucran temperaturas controladas y niveles de pH para garantizar las transformaciones químicas deseadas .

Productos principales formados

Los productos principales formados a partir de las reacciones del ácido papyracílico incluyen sus derivados con grupos funcionales modificados. Estos derivados a menudo se evalúan por sus actividades biológicas mejoradas, como una mayor actividad de disuasión de la picadura contra los mosquitos .

Aplicaciones Científicas De Investigación

El ácido papyracílico tiene varias aplicaciones de investigación científica:

Mecanismo De Acción

El mecanismo de acción del ácido papyracílico implica su interacción con dianas moleculares específicas en plagas y patógenos. Por ejemplo, su actividad de disuasión de la picadura contra los mosquitos se atribuye a la presencia de un anillo furanona en su estructura . Este anillo interactúa con los receptores sensoriales de los mosquitos, disuadiéndolos de picar.

Comparación Con Compuestos Similares

El ácido papyracílico se puede comparar con otros compuestos similares, como:

- Ácido ciclopaldico

- Seiridina

- Sphaeropsidina A

Estos compuestos comparten actividades biológicas similares, como fitotoxicidad y propiedades antimicrobianas . El ácido papyracílico es único debido a su estructura específica y la presencia del anillo furanona, que contribuye a sus actividades biológicas distintas .

Actividad Biológica

Papyracillic acid is a phytotoxic compound produced by the fungus Ascochyta agropyrina var. nana. It has garnered attention for its diverse biological activities, including antibacterial and insecticidal properties. This article delves into the biological activity of this compound, highlighting key research findings, case studies, and data tables that illustrate its efficacy against various organisms.

Chemical Structure and Properties

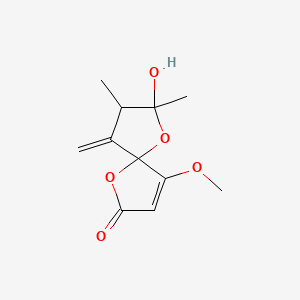

This compound is classified as a 1,6-dioxaspiro[4,4]nonene. Its chemical structure is pivotal in determining its biological activity. The compound exhibits electrophilic characteristics due to specific carbon positions that allow it to engage in various chemical reactions, potentially leading to the formation of derivatives with altered biological properties .

Antibacterial Activity

This compound has demonstrated significant antibacterial effects against several bacterial strains:

- Bacterial Strains Tested :

- Xanthomonas campestris

- Bacillus subtilis

- Candida tropicalis

In vitro assays revealed that this compound inhibited the growth of these pathogens at concentrations as low as 6 μg/disk . A comparative analysis of its derivatives indicated that while some modifications retained antibacterial activity, they were generally less effective than the parent compound .

Phytotoxicity

The phytotoxic effects of this compound were evaluated using a leaf disk-puncture assay. The results showed that at a concentration of 1 mg/mL, this compound exhibited significant phytotoxicity against both host and non-host plants . This property positions it as a potential mycoherbicide for controlling noxious weeds such as Elytrigia repens.

Table 1: Phytotoxicity of this compound

| Concentration (mg/mL) | Effect on Host Plants | Effect on Non-Host Plants |

|---|---|---|

| 1 | High | High |

| 0.5 | Moderate | Moderate |

| 0.1 | Low | Low |

Insecticidal Activity

Recent studies have highlighted the insecticidal properties of this compound, particularly its deterrent effect against mosquitoes. It has been shown to effectively deter Aedes aegypti, a vector for several diseases . This activity suggests potential applications in pest management strategies.

Toxicological Studies

Toxicological evaluations have indicated that while this compound exhibits beneficial biological activities, it also poses risks to non-target organisms. For instance, in vivo studies demonstrated embryotoxic effects in model organisms when exposed to varying concentrations of the compound .

Case Study: Embryotoxicity Evaluation

A study assessed the impact of this compound on fish embryos, revealing significant developmental abnormalities at higher concentrations. This underscores the need for careful consideration in ecological risk assessments when utilizing this compound in agricultural settings.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of this compound has provided insights into how modifications to its structure can influence biological activity. The presence of specific functional groups and their positions are critical for maintaining its efficacy against pathogens and pests .

Table 2: SAR Analysis of this compound Derivatives

| Derivative Type | Biological Activity | Remarks |

|---|---|---|

| Monoacetyl derivative | Moderate antibacterial | Reduced efficacy compared to parent |

| Hydroxy-substituted | Low phytotoxicity | Less effective overall |

| Alkyl-substituted | Variable | Dependent on chain length |

Propiedades

IUPAC Name |

2-hydroxy-9-methoxy-2,3-dimethyl-4-methylidene-1,6-dioxaspiro[4.4]non-8-en-7-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O5/c1-6-7(2)11(16-10(6,3)13)8(14-4)5-9(12)15-11/h5-6,13H,2H2,1,3-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEYMIBGYKZFDMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=C)C2(C(=CC(=O)O2)OC)OC1(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.